4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride

描述

Nomenclature and Structural Classification

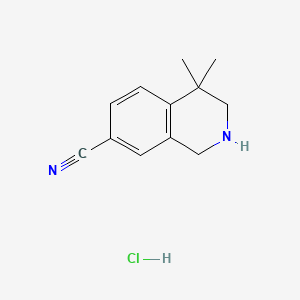

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete International Union of Pure and Applied Chemistry name for this compound is 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile;hydrochloride, reflecting its structural composition and salt formation. The compound bears the Chemical Abstracts Service registry number 1203682-40-9, facilitating its identification across chemical databases and literature. Alternative nomenclature includes the designation 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride, which emphasizes the tetrahydroisoquinoline core structure.

The molecular structure consists of a bicyclic framework characteristic of the isoquinoline family, specifically featuring a benzene ring fused to a pyridine ring that has undergone complete saturation. The structural classification places this compound within the heterocyclic aromatic organic compound category, specifically as a derivative of the parent tetrahydroisoquinoline scaffold. The presence of two methyl groups at the 4-position creates a quaternary carbon center, while the carbonitrile group at the 7-position introduces additional functional diversity. The hydrochloride salt formation involves protonation of the secondary amine nitrogen, characteristic of basic nitrogen-containing heterocycles when treated with strong acids.

Table 1: Molecular Structure Data for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride

The structural organization of this compound demonstrates the characteristic features of substituted tetrahydroisoquinolines, which represent a significant class of heterocyclic compounds encountered in natural products and synthetic pharmaceuticals. The quaternary carbon center created by the dimethyl substitution pattern at the 4-position represents a notable structural feature that influences both the compound's conformational properties and its potential biological activities. The positioning of the carbonitrile group at the 7-position provides a reactive site for further chemical transformations while contributing to the compound's overall electronic properties.

Historical Context in Tetrahydroisoquinoline Chemistry

The development of tetrahydroisoquinoline chemistry traces its origins to the pioneering work of Amé Pictet and Theodor Spengler in 1911, who established foundational synthetic methodologies for constructing this privileged heterocyclic scaffold. Their original condensation reaction between phenylethylamine and dimethoxymethane in concentrated hydrochloric acid yielded 1,2,3,4-tetrahydroisoquinoline, marking the beginning of systematic exploration into this compound class. The Pictet-Spengler reaction, as it became known, provided the chemical community with a reliable method for synthesizing tetrahydroisoquinoline derivatives and established the theoretical framework for understanding their formation mechanisms.

Subsequent historical developments in tetrahydroisoquinoline chemistry included the introduction of the Bischler-Napieralski reaction in 1893, which offered an alternative synthetic approach through intramolecular electrophilic aromatic substitution. This cyclization methodology, discovered by August Bischler and Bernard Napieralski at Basel Chemical Works and the University of Zurich, enabled the formation of dihydroisoquinolines that could be subsequently reduced to tetrahydroisoquinoline derivatives. The historical significance of these synthetic methodologies cannot be overstated, as they provided the foundation for modern pharmaceutical chemistry approaches to alkaloid synthesis and structural modification.

The historical recognition of tetrahydroisoquinoline scaffolds in natural products further emphasized their importance in chemical research. Early isolation studies of compounds such as papaverine from opium poppy and other benzylisoquinoline alkaloids demonstrated the widespread occurrence of this structural motif in nature. These discoveries provided both inspiration for synthetic chemists and validation for the biological relevance of tetrahydroisoquinoline-containing compounds. The historical progression from natural product isolation to synthetic methodology development and eventual pharmaceutical application represents a classic example of how fundamental chemical research translates into practical applications.

Table 2: Historical Milestones in Tetrahydroisoquinoline Chemistry

Relevance to Alkaloid Derivatives and Pharmaceutical Intermediates

The structural relationship between 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride and naturally occurring alkaloids positions this compound as a valuable pharmaceutical intermediate. Tetrahydroisoquinoline derivatives form the structural backbone of numerous bioactive natural products, including the benzylisoquinoline alkaloids such as papaverine, which exhibits antispasmodic properties through phosphodiesterase inhibition. The compound's structural features, particularly the presence of the carbonitrile functional group and quaternary carbon center, provide opportunities for synthetic elaboration toward more complex alkaloid-like structures.

Contemporary pharmaceutical research has demonstrated the significant potential of tetrahydroisoquinoline derivatives in medicinal chemistry applications. These compounds exhibit diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them attractive targets for drug development programs. The specific structural modifications present in 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride, including the dimethyl substitution pattern and carbonitrile functionality, represent strategic synthetic modifications that can influence biological activity and pharmacological properties.

The compound's relevance as a pharmaceutical intermediate extends beyond its direct biological activity to include its utility in synthetic transformations leading to more complex therapeutic agents. The carbonitrile group serves as a versatile functional handle for chemical modifications, including reduction to primary amines or conversion to other nitrogen-containing functionalities. The quaternary carbon center created by the dimethyl substitution provides conformational rigidity that can enhance target selectivity and metabolic stability in pharmaceutical applications. Research into α-cyano tetrahydroisoquinolines with quaternary centers has demonstrated their synthetic accessibility through Strecker reaction methodologies, highlighting their potential as synthetic building blocks.

Table 3: Pharmaceutical Relevance of Tetrahydroisoquinoline Derivatives

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBODXITTLNYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744843 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-40-9 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of N-benzyl-2-methylprop-2-en-1-amine.

Cyclization: The N-benzyl-2-methylprop-2-en-1-amine is treated with a mixture of concentrated sulfuric acid and 85% phosphoric acid to yield 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Functionalization: The tetrahydroisoquinoline is then reacted with aromatic carboxylic acid chlorides, followed by reduction to afford 2-arylalkyl tetrahydroisoquinolines.

Addition Reaction: The 4,4-dimethyltetrahydroisoquinoline undergoes addition reactions with acrylonitrile and acrylamide to introduce the carbonitrile group at the 7-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Primary amines.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders due to its potential activity on monoamine oxidase enzymes.

Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

作用机制

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride involves its interaction with monoamine oxidase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of monoamines such as serotonin and dopamine in the brain. This mechanism is beneficial in the treatment of neurological disorders such as depression and Parkinson’s disease .

相似化合物的比较

Structural and Substituent Analysis

The table below compares key structural features, molecular formulas, and applications of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride with similar tetrahydroisoquinoline derivatives:

Key Differences and Implications

Substituent Electronic Effects: The 7-carbonitrile group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like methoxy (-OCH₃) .

Steric Effects :

- The 4,4-dimethyl groups in the target compound introduce steric hindrance, which may reduce binding affinity to certain biological targets compared to unsubstituted analogs like 7-bromo derivatives .

Applications :

- Bromo and nitro derivatives are primarily synthetic intermediates due to their reactivity in substitution or reduction reactions .

- Methoxy and trifluoromethyl derivatives are more common in drug discovery due to their pharmacokinetic optimization .

Research Findings and Trends

- Pharmaceutical Relevance: Compounds with electron-withdrawing groups (e.g., -CN, -NO₂) are explored for antimicrobial and anticancer activity, while lipophilic groups (-CF₃) are prioritized in CNS drug development .

- Agrochemical Use : Carboxylate esters (e.g., methyl carboxylate in ) and nitriles are utilized as intermediates in pesticide synthesis due to their stability and scalability.

生物活性

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride (CAS Number: 1203682-40-9) is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

The chemical structure of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride features a tetrahydroisoquinoline core with specific substitutions that enhance its biological activity:

- Molecular Formula : CHClN

- Molecular Weight : 222.714 g/mol

- IUPAC Name : 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile; hydrochloride

The primary mechanism of action for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride involves the inhibition of monoamine oxidase (MAO) enzymes. By inhibiting MAO activity, the compound increases the levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is beneficial for treating conditions like depression and Parkinson's disease .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Antidepressant Activity : The inhibition of MAO leads to increased monoamine levels, which can alleviate symptoms of depression.

- Neuroprotective Effects : Studies suggest that it may protect neurons from oxidative stress and neurodegeneration .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

- Cell Viability Assays : The compound has been shown to enhance cell viability in neuronal cell cultures subjected to oxidative stress.

- Neurotransmitter Release : It promotes the release of neurotransmitters in various neuronal models.

Case Studies

A notable case study published in the Journal of Medicinal Chemistry explored the effects of related tetrahydroisoquinoline derivatives on neurodegenerative diseases. The study highlighted how structural modifications similar to those in 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride can lead to enhanced biological efficacy against neurodegeneration .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without substitutions | Limited activity |

| 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | Contains a phenyl group | Moderate activity against MAO |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Enhanced neuroprotective effects |

The unique substitution pattern of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride imparts distinct chemical and biological properties that are advantageous for therapeutic applications.

常见问题

Q. Q1. What are the critical factors to optimize the synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride?

Methodological Answer: Synthetic optimization requires evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, cyclization steps involving tetrahydroisoquinoline scaffolds often benefit from acidic catalysts (e.g., HCl) to promote ring closure . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt, as residual solvents or unreacted precursors may affect downstream applications (e.g., biological assays). Analytical validation (e.g., NMR, HPLC) ensures >95% purity .

Q. Q2. Which analytical techniques are most reliable for characterizing the purity and stability of this compound?

Methodological Answer:

- NMR Spectroscopy: Confirms structural integrity by analyzing proton environments (e.g., methyl groups at C4, nitrile resonance at C7) .

- HPLC-MS: Quantifies purity and detects degradation products under varying storage conditions (e.g., acidic/basic hydrolysis) .

- X-ray Diffraction (XRD): Resolves crystalline structure, critical for verifying salt form (hydrochloride) and polymorphism .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition temperatures >200°C typically indicating robust handling suitability .

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B for acute toxicity) .

- Ventilation: Use fume hoods to mitigate inhalation risks (respiratory irritation noted in SDS) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent exothermic reactions .

Advanced Research Questions

Q. Q4. How does the nitrile group at C7 influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitrile group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., substitution with thiols or amines). Kinetic studies using polar aprotic solvents (e.g., DMF) show accelerated reaction rates at 60–80°C, with intermediates monitored via FT-IR (disappearance of nitrile peak at ~2240 cm⁻¹) . Competing pathways (e.g., hydrolysis to carboxylic acids) require pH control (optimal pH 7–8) .

Q. Q5. What experimental strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Storage Conditions: Airtight containers under inert gas (argon) at -20°C reduce oxidative degradation .

- Lyophilization: Freeze-drying the hydrochloride salt improves shelf life by minimizing hygroscopicity .

- Stability Screening: Accelerated aging studies (40°C/75% RH for 6 months) coupled with HPLC-MS identify major degradation products (e.g., demethylation or ring-opening) .

Q. Q6. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Simulate binding affinity to receptors (e.g., opioid or adrenergic targets) using software like AutoDock Vina. The tetrahydroisoquinoline core’s rigidity and nitrile’s hydrogen-bonding capacity are key variables .

- QM/MM Calculations: Evaluate electronic effects of the 4,4-dimethyl groups on conformational flexibility, correlating with in vitro activity data .

Q. Q7. What are the mechanistic implications of the 4,4-dimethyl substituents on metabolic pathways?

Methodological Answer:

- Cytochrome P450 Inhibition: Methyl groups reduce steric hindrance, enhancing binding to CYP3A4 active sites (IC₅₀ < 10 µM in liver microsome assays) .

- In Vivo Metabolism: Radiolabeling studies (¹⁴C) in rodent models show hepatic glucuronidation as the primary detoxification pathway, with renal excretion of metabolites .

Contradictions and Resolutions in Literature

- Stability in Basic Media: reports hydrolysis at pH >9, while notes nitrile group stability under similar conditions. Resolution: Differential reactivity may arise from substituent electronic effects (e.g., methyl groups at C4 stabilizing the core) .

- Synthetic Yields: Variations in cyclization efficiency (40–75%) across studies suggest solvent polarity (e.g., DCM vs. THF) as a critical variable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。